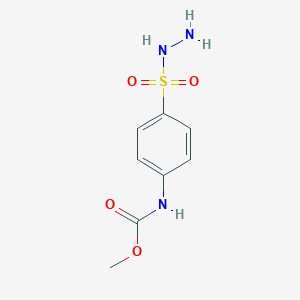
4-Hydrazinosulphonylphenylcarbanoic acid methanol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydrazinosulphonylphenylcarbanoic acid methanol ester is an organic compound with the molecular formula C8H9NO5S. It is a derivative of benzenesulfonic acid, where the sulfonic acid group is substituted with a methoxycarbonylamino group and a hydrazide group. This compound is known for its applications in various chemical reactions and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 4-((methoxycarbonyl)amino)-, hydrazide typically involves the reaction of benzenesulfonic acid derivatives with appropriate reagents to introduce the methoxycarbonylamino and hydrazide groups. One common method involves the reaction of benzenesulfonyl chloride with methoxycarbonylamine to form the intermediate compound, which is then treated with hydrazine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonic acid, 4-((methoxycarbonyl)amino)-, hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the methoxycarbonylamino group to other functional groups.
Substitution: The hydrazide group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various substituted benzenesulfonic acid derivatives, which can be further utilized in different chemical processes.
Applications De Recherche Scientifique
Benzenesulfonic acid, 4-((methoxycarbonyl)amino)-, hydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound can be used in biochemical assays and as a reagent in biological studies.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of benzenesulfonic acid, 4-((methoxycarbonyl)amino)-, hydrazide involves its interaction with specific molecular targets and pathways. The methoxycarbonylamino group and hydrazide group can participate in various biochemical reactions, influencing the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic acid, 4-amino-: This compound has an amino group instead of the methoxycarbonylamino and hydrazide groups.
Benzenesulfonic acid, 4-hydroxy-: This compound has a hydroxy group in place of the methoxycarbonylamino and hydrazide groups.
Uniqueness
Benzenesulfonic acid, 4-((methoxycarbonyl)amino)-, hydrazide is unique due to the presence of both the methoxycarbonylamino and hydrazide groups, which confer specific chemical properties and reactivity. These functional groups make it suitable for a wide range of chemical reactions and applications that similar compounds may not be able to perform.
Propriétés
Numéro CAS |
1879-26-1 |
|---|---|
Formule moléculaire |
C8H11N3O4S |
Poids moléculaire |
245.26 g/mol |
Nom IUPAC |
methyl N-[4-(hydrazinesulfonyl)phenyl]carbamate |
InChI |
InChI=1S/C8H11N3O4S/c1-15-8(12)10-6-2-4-7(5-3-6)16(13,14)11-9/h2-5,11H,9H2,1H3,(H,10,12) |
Clé InChI |
VCGUPTZENRKNQV-UHFFFAOYSA-N |
SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NN |
SMILES canonique |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















